molecular formula C10H7F2N3O B13157910 (E)-6,8-Difluoro-N'-hydroxyisoquinoline-1-carboximidamide

(E)-6,8-Difluoro-N'-hydroxyisoquinoline-1-carboximidamide

Cat. No.: B13157910
M. Wt: 223.18 g/mol
InChI Key: FYXKCDWOAPAYPV-UHFFFAOYSA-N
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Description

(E)-6,8-Difluoro-N’-hydroxyisoquinoline-1-carboximidamide is a synthetic organic compound characterized by the presence of fluorine atoms at the 6th and 8th positions of the isoquinoline ring, along with a hydroxy group and a carboximidamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-6,8-Difluoro-N’-hydroxyisoquinoline-1-carboximidamide typically involves multi-step organic reactions. One common route starts with the fluorination of isoquinoline derivatives, followed by the introduction of the hydroxy and carboximidamide groups through nucleophilic substitution and condensation reactions. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as chromatography, would be essential to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

(E)-6,8-Difluoro-N’-hydroxyisoquinoline-1-carboximidamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl compound.

    Reduction: The carboximidamide group can be reduced to form an amine.

    Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an amine.

    Substitution: Formation of substituted isoquinoline derivatives.

Scientific Research Applications

(E)-6,8-Difluoro-N’-hydroxyisoquinoline-1-carboximidamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (E)-6,8-Difluoro-N’-hydroxyisoquinoline-1-carboximidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms enhance the compound’s binding affinity through hydrogen bonding and hydrophobic interactions. The hydroxy and carboximidamide groups contribute to the compound’s reactivity and ability to form stable complexes with its targets. These interactions can modulate biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    6,8-Difluoroisoquinoline: Lacks the hydroxy and carboximidamide groups, resulting in different reactivity and applications.

    N’-hydroxyisoquinoline-1-carboximidamide: Lacks the fluorine atoms, affecting its binding affinity and biological activity.

    6,8-Difluoroisoquinoline-1-carboximidamide:

Uniqueness

(E)-6,8-Difluoro-N’-hydroxyisoquinoline-1-carboximidamide is unique due to the combination of fluorine atoms, hydroxy group, and carboximidamide group, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile compound for various scientific and industrial applications.

Properties

Molecular Formula

C10H7F2N3O

Molecular Weight

223.18 g/mol

IUPAC Name

6,8-difluoro-N'-hydroxyisoquinoline-1-carboximidamide

InChI

InChI=1S/C10H7F2N3O/c11-6-3-5-1-2-14-9(10(13)15-16)8(5)7(12)4-6/h1-4,16H,(H2,13,15)

InChI Key

FYXKCDWOAPAYPV-UHFFFAOYSA-N

Isomeric SMILES

C1=CN=C(C2=C(C=C(C=C21)F)F)/C(=N\O)/N

Canonical SMILES

C1=CN=C(C2=C(C=C(C=C21)F)F)C(=NO)N

Origin of Product

United States

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